![molecular formula C17H11Cl3F3N5O2 B3036072 6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione CAS No. 338964-99-1](/img/structure/B3036072.png)
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione
Overview
Description
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H11Cl3F3N5O2 and its molecular weight is 480.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Evaluation
A study by Vlasov et al. (2022) explored the antimicrobial properties of related heterocyclic hybrids. This research identified moderate antimicrobial activity against various bacteria, suggesting potential applications in antibacterial treatments (Vlasov et al., 2022).
Novel Reactions and Synthesis
Gupta, Kirchmeier, and Shreeve (2000) investigated novel reactions involving trifluoroamine oxide, leading to the synthesis of pyrimidine ethers. This research contributes to the development of new synthetic pathways for pyrimidine derivatives (Gupta et al., 2000).
Synthesis of Derivatives
Meshcheryakova and Kataev (2013) synthesized new thietanyl-substituted derivatives of pyrimidine, providing insights into chemical processes that could be relevant for the synthesis of similar compounds (Meshcheryakova & Kataev, 2013).
Efficient Synthesis Techniques
Rahmani et al. (2018) reported on an efficient synthesis method for pyridine-pyrimidines, demonstrating advancements in catalyst-driven synthesis relevant to pyrimidine derivatives (Rahmani et al., 2018).
Free Radical Oxidation Effects
Meshcheryakova et al. (2022) investigated the effects of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation. This research has implications for understanding the biological effects of similar pyrimidine derivatives (Meshcheryakova et al., 2022).
Cytotoxic Evaluation
Udayakumar, Gowsika, and Pandurangan (2017) conducted a preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. This research contributes to the understanding of the cytotoxic properties of pyrimidine derivatives (Udayakumar et al., 2017).
properties
IUPAC Name |
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3F3N5O2/c1-27(15-11(20)4-8(7-24-15)17(21,22)23)26-13-6-14(29)28(16(30)25-13)12-3-2-9(18)5-10(12)19/h2-7,26H,1H3,(H,25,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUOJGSDZOGVKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=CC(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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